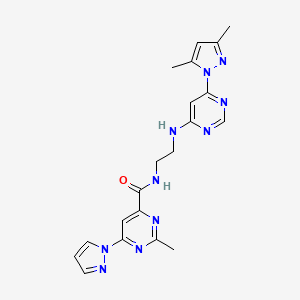

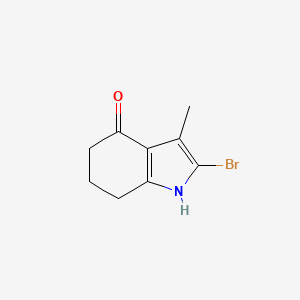

2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.089 . It is a structural motif found in a variety of drugs and has received considerable attention for the synthesis of complex polyheterocyclic structures with a variety of medicinal and optoelectronic applications .

Synthesis Analysis

The synthesis of polyheterocyclic structures starts from readily available 4,5,6,7-tetrahydroindol-4-one analogs . For the pyrrole analogs, 1-methyl 4,5,6,7-tetrahydroindol-4-one was acylated with dimethyl carbonate (DMC) or ethyl acetate (EtOAc) with NaH as a base, which resulted in methyl 5-carboxylate and 5-acetyltetrahydroindolone, respectively . Thereafter, DDQ mediated dehydrogenation of these compounds afforded indoles .Chemical Reactions Analysis

The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4H-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures . Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions .Applications De Recherche Scientifique

Regioselective Cyclization

The study by Sobenina et al. (2014) explores the regioselective cyclization of 4,5,6,7-tetrahydroindoles with hydroxylamine to form isoxazoles, demonstrating the influence of acidity on the selectivity between 3- and 5-isomers. This research highlights the compound's potential in synthesizing structurally diverse molecules through controlled cyclization processes (Sobenina et al., 2014).

Halogen Bonding in Crystal Engineering

Gurbanov et al. (2021) investigated the role of halogen substituents, including bromine, on halogen bonding in isoindole derivatives. Their work underscores the significance of halogen atoms in the design of supramolecular architectures, which could be relevant for materials science and crystal engineering (Gurbanov et al., 2021).

Catalytic Cyclization

The research by Grigg et al. (1988) on the catalytic cyclization of 2-bromo dienes to form cyclopentanes and cyclohexenes provides insights into the synthetic versatility of bromo-substituted compounds. This study could be pertinent to the development of novel synthesis pathways for complex molecules (Grigg et al., 1988).

Antibacterial Properties of Indole Derivatives

Ahmed et al. (2006) explored the synthesis and antibacterial activity of alkoxy isoindole-1,3-diones and tetra-azabenzo(f)azulenes, derived from similar structural frameworks. Their findings suggest potential applications in developing new antibacterial agents (Ahmed et al., 2006).

Multienzymatic Stereoselective Synthesis

Brenna et al. (2017) described a multienzymatic cascade process for the stereoselective synthesis of 2-methyl-3-substituted tetrahydrofurans, emphasizing the compound's role in the efficient and enantioselective construction of biologically active products. This research may inform the design of environmentally friendly and selective synthetic methodologies (Brenna et al., 2017).

Mécanisme D'action

Target of Action

It’s known that tetrahydroindolones, a class of compounds to which this molecule belongs, are important structure motifs in medicinal chemistry . They often serve as indole mimetics, containing a significant amount of sp3-hybridized carbon atoms . These compounds can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups and structural characteristics.

Biochemical Pathways

For instance, they can undergo easy aromatization, making them good intermediates to synthesize indoles . The specific effects on biochemical pathways would depend on the molecule’s targets and the nature of its interaction with these targets.

Orientations Futures

The future directions in the research of 2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one and similar compounds could involve exploring their potential applications in medicinal chemistry and optoelectronics . Additionally, the development of more efficient and green synthesis methods could be another area of focus .

Propriétés

IUPAC Name |

2-bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-5-8-6(11-9(5)10)3-2-4-7(8)12/h11H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONQLMPIHRATJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=O)CCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2985545.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2985546.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2985547.png)

![(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985550.png)

![2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2985553.png)

![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)

![N-(3,5-dimethylphenyl)-1-[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2985560.png)

![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)

![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985563.png)

![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)